Magnesium green
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
170516-41-3 |
|---|---|
Molecular Formula |
C33H17Cl2K5N2O13 |
Molecular Weight |
915.9 g/mol |
IUPAC Name |
pentapotassium;2-[2-(carboxylatomethoxy)-N-(carboxylatomethyl)-4-[(2',7'-dichloro-3',6'-dioxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C33H22Cl2N2O13.5K/c34-20-7-18-25(9-23(20)38)49-26-10-24(39)21(35)8-19(26)33(18)17-3-1-14(5-16(17)32(47)50-33)31(46)36-15-2-4-22(27(6-15)48-13-30(44)45)37(11-28(40)41)12-29(42)43;;;;;/h1-10,38-39H,11-13H2,(H,36,46)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 |
InChI Key |
NGCVJRFIBJVSFI-UHFFFAOYSA-I |
SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)N(CC(=O)[O-])CC(=O)[O-])OCC(=O)[O-])C(=O)OC24C5=CC(=C(C=C5OC6=CC(=C(C=C46)Cl)[O-])[O-])Cl.[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)N(CC(=O)[O-])CC(=O)[O-])OCC(=O)[O-])C(=O)OC24C5=CC(=C(C=C5OC6=CC(=C(C=C46)Cl)[O-])[O-])Cl.[K+].[K+].[K+].[K+].[K+] |
Other CAS No. |
170516-41-3 |
Synonyms |
magnesium green MgG dye |
Origin of Product |
United States |
Molecular Design and Fluorescent Principles of Magnesium Green
Structural Basis for Magnesium Ion Complexation
The ability of Magnesium Green to selectively bind Mg²⁺ is conferred by its core chemical structure, which combines a specialized chelating agent with a well-characterized fluorophore.
Fluorescein-Derived Chromophore Integration
The fluorescent properties of this compound are derived from a fluorescein-based chromophore. acs.org This class of dyes is known for its high quantum yield and excitation by visible light, making it suitable for various fluorescence microscopy applications. researchgate.netacs.org this compound is an analogue of Calcium Green, another fluorescent indicator, and its development involved integrating the APTRA chelator with the fluorescein (B123965) fluorophore. psu.eduresearchgate.net This integration allows the magnesium binding event at the APTRA core to directly influence the photophysical properties of the fluorescein moiety, resulting in a detectable change in fluorescence intensity. acs.org
Principles of Fluorescence Modulation upon Magnesium Ion Binding
The fluorescence of this compound is significantly enhanced upon complexation with Mg²⁺. This "turn-on" response is governed by a combination of electronic and conformational effects.
Photoinduced Electron Transfer (PET) Mechanism in Sensing
A key principle governing the fluorescence of many ion indicators, including likely this compound, is photoinduced electron transfer (PET). rsc.orgrsc.org In a typical PET-based sensor, the fluorophore is linked to a recognition moiety (in this case, the APTRA chelator). rsc.org In the absence of the target ion, the chelator can donate an electron to the excited fluorophore, quenching its fluorescence through a non-radiative pathway. rsc.org Upon binding of Mg²⁺ to the APTRA core, the electron-donating ability of the chelator is suppressed. rsc.org This blockage of the PET process prevents the non-radiative decay, allowing the fluorophore to return to its ground state via the emission of a photon, thus "turning on" the fluorescence. rsc.org This mechanism results in a significant increase in fluorescence intensity that is proportional to the concentration of bound Mg²⁺. rsc.org
Spectral Response Characteristics in Research Applications
This compound exhibits distinct spectral properties that make it a valuable tool for quantifying Mg²⁺ concentrations in various research settings. The indicator is excitable by visible light and shows a strong fluorescence enhancement upon binding to Mg²⁺. researchgate.netaatbio.com
Key spectral properties and research findings for this compound and related indicators are summarized below:
| Property | Value | Reference |
| Excitation Peak | 506 nm, 507 nm | aatbio.comthermofisher.com |
| Emission Peak | 531 nm | aatbio.comthermofisher.com |
| Dissociation Constant (Kd) for Mg²⁺ | 1.0 mM | psu.edu |
| Dissociation Constant (Kd) for Ca²⁺ | 6.0 mM | psu.edu |
Considerations for Excitation Wavelength Profiles
A notable advantage of this compound is its excitation by visible light, which is less cytotoxic to living cells compared to the ultraviolet (UV) irradiation required for earlier magnesium indicators like Mag-fura-2. rsc.orgrsc.orgresearchgate.net The maximum excitation wavelength for this compound is reported to be in the range of 490 nm to 507 nm. rsc.orgrsc.orgaatbio.comevidentscientific.com Specifically, different sources indicate excitation peaks at approximately 490 nm, 506 nm, and 507 nm. rsc.orgaatbio.comevidentscientific.comoroboros.at This allows for the use of common laser lines, such as the 488 nm line of an argon-ion laser, for excitation in fluorescence microscopy applications. psu.eduacs.org
Emission Characteristics for Signal Detection
The fluorescence emission of this compound is also in the visible spectrum, with a maximum typically observed between 520 nm and 531 nm. rsc.orgrsc.orgaatbio.comevidentscientific.comoroboros.at This green emission is readily detectable using standard fluorescence microscopy filter sets, such as those for FITC. sci-hub.seresearchgate.net The Stokes shift, which is the difference between the excitation and emission maxima, is a critical parameter for effective signal detection, and for this compound, this shift allows for clear differentiation between the excitation light and the emitted fluorescence. The significant increase in emission intensity upon Mg²⁺ binding forms the basis of its use as a quantitative indicator. rsc.orgresearchgate.net
Synthetic Methodologies for this compound and Analogs
The synthesis of this compound and its analogs is based on the strategic combination of a fluorophore with a selective ion chelator. rsc.orgrsc.org While detailed, step-by-step synthetic protocols for this compound are not extensively described in the provided general literature, the underlying principle involves the modification of a fluorescein scaffold with the APTRA chelating group. rsc.orgacs.org
The development of analogs often focuses on improving properties such as selectivity, affinity, and photophysical characteristics. For instance, the KMG series of probes utilizes a charged β-diketone as the Mg²⁺ binding site attached to a xanthene fluorophore. psu.eduacs.org This design has led to probes like KMG-104, which exhibits high selectivity for Mg²⁺ over Ca²⁺ and can be excited by the 488 nm laser line. psu.eduacs.org The synthesis of such analogs involves multi-step organic reactions to build the complex molecular architecture. acs.org To facilitate their use in cellular studies, these indicators are often synthesized in a cell-permeant acetoxymethyl (AM) ester form. psu.eduacs.org The AM esters can cross cell membranes and are then hydrolyzed by intracellular esterases to release the active, membrane-impermeant form of the indicator within the cell. psu.eduacs.org
Further advancements in the synthesis of magnesium indicators include the development of probes with different fluorophores to achieve varied spectral properties, such as red-emitting indicators, and the creation of genetically encoded indicators like MagIC. rsc.orgspiedigitallibrary.org
Table of Spectroscopic Properties:
| Indicator | Excitation Max (nm) | Emission Max (nm) |
| This compound | 490 - 507 rsc.orgrsc.orgaatbio.comevidentscientific.com | 520 - 531 rsc.orgrsc.orgaatbio.comevidentscientific.comoroboros.at |
| Mag-fura-2 | 369 (Mg²⁺-free) / 330 (Mg²⁺-bound) rsc.org | ~511 (Mg²⁺-free) / ~491 (Mg²⁺-bound) rsc.org |
| Mag-indo-1 | ~349 | ~475 thermofisher.com |
| KMG-104 | ~488 psu.edu | Not specified |
| Mag-520 | 488 sci-hub.se | Not specified |
Methodological Frameworks for Magnesium Green Application in Research
Cell Loading Techniques for Intracellular Probe Delivery
The delivery of Magnesium Green into the intracellular environment is a critical first step, with the choice of method depending on the chemical form of the dye.
For live-cell imaging, this compound is commonly used as an acetoxymethyl (AM) ester. psu.edu This version, this compound AM, has its carboxylate groups chemically masked, rendering the molecule uncharged, hydrophobic, and able to passively diffuse across the cell membrane. biomol.comsci-hub.se Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups. psu.edubiomol.com This enzymatic action reveals the active, charged form of the dye, which is now membrane-impermeant and effectively trapped within the cytoplasm, ready to detect changes in Mg²⁺ levels. psu.edu
The salt form of this compound (e.g., potassium salt) is polar and cannot cross the cell membrane on its own. psu.edu Therefore, its introduction into cells requires disruptive techniques such as microinjection or electroporation. psu.edubiomol.com Microinjection uses a fine glass pipette to deliver the dye directly into a single cell, while electroporation applies an electrical field to transiently increase the permeability of the cell membrane, allowing the dye to enter. These methods are often used for in vitro calibration or when precise control over the intracellular dye concentration is necessary.
Membrane-Permeant Ester Forms
Quantitative Fluorometric Measurements
The fluorescence of this compound increases upon binding to Mg²⁺, a property that is harnessed to measure ion concentrations. fishersci.ca
In experiments involving cell suspensions or cell-free solutions, a spectrofluorometer is used to measure the average fluorescence of the entire sample. royalsocietypublishing.org this compound is excited at its peak excitation wavelength (around 506-507 nm) and its fluorescence emission is captured at its peak emission wavelength (approximately 531 nm). fishersci.caaatbio.com While this method provides robust, averaged data on Mg²⁺ concentration changes across a population, it does not offer insights at the single-cell level.
To translate fluorescence intensity readings into absolute Mg²⁺ concentrations, a calibration is necessary. researchgate.net This involves preparing a series of solutions with known Mg²⁺ concentrations, often buffered to mimic intracellular conditions (e.g., specific pH and ionic strength). bioenergetics-communications.org The fluorescence of the this compound salt is measured in each of these solutions to generate a titration curve. From this curve, the dissociation constant (Kd)—the concentration at which half the indicator is bound to the ion—can be calculated. researchgate.net The Kd for this compound's binding to Mg²⁺ is reported to be approximately 1.0 mM. rsc.org This value is critical for accurately calculating unknown Mg²⁺ concentrations from the fluorescence signals observed in experiments. researchgate.net
Table 1: Spectroscopic Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~506 |
| Emission Maximum | ~531 |
Data sourced from AAT Bioquest and Fisher Scientific. fishersci.caaatbio.com
Spectrofluorometric Approaches for Bulk Suspensions
Advanced Fluorescence Imaging Techniques
To study the complex spatial and temporal changes in Mg²⁺ concentration within individual living cells, researchers employ advanced fluorescence microscopy techniques. Confocal laser-scanning microscopy is particularly well-suited for use with this compound, as it allows for the acquisition of high-resolution optical sections, effectively removing out-of-focus blur and enabling the visualization of Mg²⁺ levels in specific subcellular compartments. researchgate.netthermofisher.commdpi.com Furthermore, time-lapse imaging allows for the continuous monitoring of intracellular Mg²⁺ dynamics, revealing how concentrations change over time in response to cellular events or external stimuli. mdpi.com These advanced methods have been crucial in observing Mg²⁺ fluctuations during processes like apoptosis. rsc.org
Confocal Laser Scanning Microscopy for Spatial Resolution
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique that provides high-resolution, three-dimensional imaging of fluorescently labeled specimens. When used with this compound, CLSM allows for the precise spatial localization of free intracellular Mg²⁺. psu.eduuc.pt The visible light excitation spectrum of this compound (around 488-506 nm) is compatible with common laser lines used in CLSM systems, such as the Argon laser. mdpi.compsu.edudanaher.com This compatibility facilitates its widespread use in research. mdpi.com
The technique's ability to optically section a sample eliminates out-of-focus fluorescence, which is crucial for resolving Mg²⁺ concentrations in specific subcellular compartments. psu.eduuc.pt For instance, studies have utilized CLSM with this compound to investigate the distribution of Mg²⁺ within the cytoplasm and nucleus. mdpi.comuc.pt However, achieving sufficient spatial resolution to distinguish between the cytoplasm and specific organelles like mitochondria or the endoplasmic reticulum can be challenging and may be affected by probe compartmentalization. uc.pt Despite these challenges, CLSM combined with this compound remains a key methodology for visualizing the spatial dynamics of intracellular magnesium. rsc.orgpsu.edu
Two-Photon Microscopy for Deep Tissue Analysis
Two-Photon Microscopy (2PM), or multiphoton microscopy, offers significant advantages for imaging deep within scattering biological tissues. psu.eduresearchgate.netpnas.org By using near-infrared excitation light, 2PM minimizes light scattering and reduces phototoxicity and autofluorescence, enabling imaging at greater depths (up to several hundred micrometers) compared to conventional confocal microscopy. rsc.orgresearchgate.netrsc.org
This compound, along with its acetoxymethyl (AM) ester form for cell loading, has been successfully employed in 2PM for in vivo brain imaging. pnas.orgprinceton.edu Although some commercial indicators like this compound have relatively small two-photon absorption cross-sections, they have been effectively used for staining and visualizing neurons. psu.eduprinceton.edu A targeted pressure ejection method, known as multicell bolus loading, can deliver the AM ester form of the dye deep into brain tissue, allowing for the monitoring of ion dynamics in large neuronal populations in vivo. pnas.orgprinceton.edu This approach has been demonstrated in the mouse cortex, where an excitation wavelength of 800 nm was used for the initial visualization of neurons stained with this compound AM. princeton.edu The development of specialized two-photon probes with larger absorption cross-sections is an active area of research, but the application of existing dyes like this compound has already proven valuable for deep tissue analysis of Mg²⁺ dynamics. researchgate.netrsc.org
Flow Cytometry for Population-Level Assessment
Flow cytometry is a high-throughput technique that measures the fluorescence of individual cells within a large population, enabling rapid, quantitative analysis. expertcytometry.com When loaded with this compound, cells can be analyzed to determine their intracellular free Mg²⁺ levels on a single-cell basis, providing population-level statistics. jle.comnih.govtandfonline.com This method is particularly useful for assessing Mg²⁺ concentrations in cell suspensions, such as platelets, red blood cells, and dissociated neurons. expertcytometry.comjle.comtandfonline.comjst.go.jp
The procedure typically involves incubating cells with the cell-permeant this compound AM ester. jst.go.jp Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. The fluorescence intensity of the dye, which correlates with the intracellular Mg²⁺ concentration, is then measured as thousands of individual cells pass through the flow cytometer's laser. jle.comjst.go.jp This technique has been used to establish mean intracellular free magnesium concentrations in platelets from healthy donors, yielding values around 450 μM. jle.com It has also been applied to track changes in cytosolic Mg²⁺ levels in muscle stem cells during skeletal muscle regeneration. nih.gov The ability to rapidly analyze a large number of cells makes flow cytometry with this compound a powerful tool for studying magnesium homeostasis across cell populations in various physiological and pathological states. jle.comjst.go.jp
Signal Processing and Data Interpretation in this compound Assays
Accurate quantification of Mg²⁺ concentrations using this compound requires careful signal processing and the application of appropriate analytical models. This involves correcting for confounding signals and using established equations to convert fluorescence intensity into ion concentration.
Considerations for Background Fluorescence Correction
A critical step in processing this compound fluorescence data is the correction for background signals. One major source of background is cellular autofluorescence, which arises from endogenous fluorophores like NADH. nih.gov The visible excitation wavelength of this compound helps to reduce autofluorescence compared to UV-excited probes, but it does not eliminate it entirely. nih.gov In some experimental setups, corrections for changes in autofluorescence may not be necessary if the background signal is stable and low compared to the this compound signal. bioenergetics-communications.org
Another consideration is the potential for dye leakage from the cells or incomplete hydrolysis of the AM ester, which can contribute to background noise. rsc.org Furthermore, commercially available probes can sometimes contain fluorescent impurities, which can interfere with accurate measurements. To correct for these factors, a common procedure involves measuring the fluorescence of unstained cells to establish the baseline autofluorescence level. jle.com Additionally, at the end of an experiment, a minimum fluorescence value (Fmin) can be determined by adding a strong Mg²⁺ chelator like EDTA to the medium, followed by the determination of a maximum fluorescence value (Fmax) by adding a saturating concentration of Mg²⁺. oroboros.at These values are essential for the calibration and calculation of the final Mg²⁺ concentration.
Analytical Models for Ion Concentration Derivation
The conversion of the measured fluorescence intensity (F) into the free Mg²⁺ concentration ([Mg²⁺]) is typically achieved using the Grynkiewicz equation, a standard model for single-wavelength fluorescent indicators. The fundamental equation is:
[Mg²⁺] = K_d * [(F - F_min) / (F_max - F_min)]
Where:
K_d is the dissociation constant of the this compound-Mg²⁺ complex.
F is the experimentally measured fluorescence intensity.
F_min is the fluorescence intensity in the absence of Mg²⁺ (or in the presence of a chelator).
F_max is the fluorescence intensity at a saturating Mg²⁺ concentration. oroboros.at
The reported K_d for this compound for Mg²⁺ is approximately 1.0 mM, though this can vary slightly depending on experimental conditions such as temperature, pH, and ionic strength. psu.edursc.org
Table 3.1: Spectroscopic and Binding Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (Mg²⁺-bound) | ~506-507 nm | psu.edudanaher.com |
| Emission Maximum (Mg²⁺-bound) | ~530-531 nm | psu.edudanaher.com |
| Dissociation Constant (K_d) for Mg²⁺ | ~1.0 mM | psu.edursc.org |
In studies measuring ATP production, where Mg²⁺ is chelated by ATP and ADP, more complex binding equations are required. These models account for the differential affinity of ATP and ADP for Mg²⁺ and use experimentally determined apparent K_d values for the MgATP and MgADP complexes to calculate the concentration of ATP from the measured changes in free Mg²⁺. bioenergetics-communications.orgnih.gov For instance, one study reported apparent K_d values of 0.906 mM for ADP and 0.114 mM for ATP under their specific experimental conditions. nih.gov Such models allow the dynamic measurement of enzymatic reactions like ATP synthesis by tracking the corresponding changes in free Mg²⁺ concentration. bioenergetics-communications.org In some cases, an empirical correction term may be subtracted from the calculated [Mg²⁺] to account for the chelation of other ions by EDTA that might affect the dye's fluorescence. oroboros.atnih.gov
Advanced Research Applications of Magnesium Green in Biological Systems
Elucidation of Intracellular Magnesium Dynamics
Magnesium Green is instrumental in studying the intricate regulation of Mg²⁺ concentrations within the cellular environment. It enables researchers to explore both rapid, transient changes and the maintenance of steady-state magnesium levels, providing critical insights into cellular physiology and pathology.
Monitoring Transient Magnesium Fluctuations in Live Cells
This compound's sensitivity allows for the detection of small and rapid changes in intracellular free Mg²⁺ concentrations. psu.edu These transient fluctuations are often linked to specific cellular signaling events. For instance, studies have utilized this compound to observe transient increases in cytosolic Mg²⁺ following the stimulation of γ-aminobutyric acid (GABA) receptors in young neurons. nih.gov This Mg²⁺ mobilization, believed to originate from mitochondria, was shown to activate the mTOR and CREB signaling pathways, suggesting a role for Mg²⁺ as a second messenger in neuronal development. nih.gov
Furthermore, the acetoxymethyl (AM) ester form of this compound (this compound-AM) facilitates its loading into live cells, where intracellular esterases cleave the AM group, trapping the fluorescent probe inside. bohrium.comrsc.org This enables the continuous monitoring of Mg²⁺ dynamics during various cellular processes. For example, researchers have used this compound to visualize long-term Mg²⁺ changes in cells undergoing apoptosis, a form of programmed cell death. rsc.org Quantitative analysis in one study revealed an increase in intracellular Mg²⁺ from approximately 1 mM to 1.8 mM during this process. rsc.org
| Research Area | Cell Type | Key Finding with this compound |
| Neuronal Signaling | Young Neurons | Transient Mg²⁺ increase upon GABA receptor stimulation activates mTOR and CREB pathways. nih.gov |
| Apoptosis | HEK293T Cells | Intracellular Mg²⁺ concentration increases from ~1 mM to 1.8 mM during apoptosis. rsc.org |
| Synaptic Transmission | - | Used to measure intracellular Mg²⁺ to understand its role in optimizing transmission efficiency. bohrium.com |
Steady-State Intracellular Magnesium Homeostasis Studies
This compound has also been used in flow cytometry to reliably measure intracellular free magnesium concentrations in platelets, which could advance the study of magnesium-deficient states. jle.com Similarly, it has been used to directly quantify intracellular ionized magnesium in red blood cells. jst.go.jp These applications highlight the probe's utility in assessing baseline magnesium levels across different cell types and in various physiological and pathological contexts. jst.go.jp
Organelle-Specific Magnesium Compartmentalization
Magnesium is not uniformly distributed throughout the cell; its concentration varies significantly between different organelles. This compound, sometimes in conjunction with other fluorescent probes or targeting strategies, allows for the investigation of these distinct magnesium pools.
Mitochondrial Magnesium Dynamics and ATP Synthesis
Mitochondria are central to cellular energy production, a process in which Mg²⁺ plays a critical role, particularly in the synthesis of ATP. rsc.org this compound has been instrumental in studying the link between mitochondrial function and magnesium dynamics. For instance, it has been used to monitor changes in cytosolic free Mg²⁺ that are coincident with spontaneous mitochondrial Na⁺ transients in astrocytes. plos.orgresearchgate.net A transient decrease in cytosolic Mg²⁺, detected by this compound, was observed to accompany these mitochondrial events, suggesting a link to local ATP consumption. plos.org
Furthermore, this compound is utilized in fluorometric assays to measure ATP production by mitochondria. oroboros.atbioenergetics-communications.org This method relies on the different affinities of ADP and ATP for Mg²⁺. As ADP is converted to ATP, the concentration of free Mg²⁺ decreases, leading to a corresponding drop in this compound fluorescence, which can be quantified to determine the rate of ATP synthesis. bioenergetics-communications.org Importantly, studies have shown that at the concentrations used for these assays, this compound does not interfere with mitochondrial respiration, ensuring the accuracy of the measurements. oroboros.atbioenergetics-communications.org
Endoplasmic Reticulum and Nuclear Magnesium Pools
While much of the focus has been on cytosolic and mitochondrial magnesium, the endoplasmic reticulum (ER) and the nucleus also represent significant intracellular magnesium stores. Although direct and extensive studies using this compound to specifically quantify ER and nuclear magnesium pools are less common in the provided search results, the probe's cytosolic staining pattern often reveals a bright nucleus, suggesting a substantial concentration of free Mg²⁺ in this organelle. plos.orgresearchgate.net The development of targeted probes based on this compound could provide more precise measurements of magnesium concentrations within these specific compartments.
Targeted Probe Strategies for Subcellular Localization
To overcome the challenge of measuring Mg²⁺ in specific subcellular locations, researchers have developed strategies to target fluorescent probes like this compound to particular organelles. One such approach involves conjugating a derivative of this compound to a HaloTag ligand. nih.govrsc.org This allows the probe, named MGH, to be specifically directed to HaloTag-fusion proteins localized in different cellular compartments. rsc.orgrsc.org This technique enhances the intracellular retention of the probe, enabling long-term imaging and the differentiation between transient signals and sustained changes in magnesium levels. nih.govrsc.org Such targeted strategies are crucial for dissecting the intricate compartmentalization of magnesium and understanding its specific roles within different organelles. rsc.org
| Probe/Method | Target Organelle/Process | Principle of Operation | Key Advantage |
| This compound-AM | Cytosol | Cell-permeable dye is cleaved by intracellular esterases, trapping it in the cytosol. bohrium.comrsc.org | Allows for monitoring of overall intracellular Mg²⁺ dynamics in live cells. rsc.org |
| MGH (HaloTag-conjugated this compound derivative) | Specific Organelles (via HaloTag fusion proteins) | Covalent binding of the probe to a targeted HaloTag protein. nih.govrsc.orgrsc.org | Enables long-term, organelle-specific imaging and improved intracellular retention. nih.govrsc.org |
| This compound (in ATP production assay) | Mitochondria (indirectly) | Measures the decrease in extramitochondrial free Mg²⁺ as it binds to newly synthesized ATP. oroboros.atbioenergetics-communications.org | Provides a quantitative measure of mitochondrial ATP synthesis without inhibiting respiration. oroboros.atbioenergetics-communications.org |
| This compound with CoroNa Red | Cytosol and Mitochondria | Simultaneous imaging of cytosolic Mg²⁺ (this compound) and mitochondrial Na⁺ (CoroNa Red). plos.orgresearchgate.net | Allows for the correlation of cytosolic ion changes with mitochondrial events. plos.org |
Investigation of Magnesium's Role in Specific Cellular Processes
This compound allows for real-time monitoring of Mg²⁺ dynamics, providing crucial insights into the ion's regulatory functions within the cell.
Magnesium Involvement in Programmed Cell Death (Apoptosis)
The role of magnesium in the highly regulated process of programmed cell death, or apoptosis, is complex, with evidence suggesting it can exert both pro- and anti-apoptotic effects depending on its location and concentration. nih.gov Several studies indicate that an early increase in the concentration of intracellular free magnesium follows the induction of apoptosis. nih.gov This rise in cytosolic Mg²⁺ is thought to be necessary for activating Ca²⁺/Mg²⁺-dependent endonucleases, the enzymes responsible for the characteristic fragmentation of DNA seen in apoptotic cells. nih.gov
Advanced imaging studies using targeted fluorescent probes derived from this compound have provided direct evidence of these dynamics. In one key study, a novel probe, MGH, which is based on the this compound structure, was used for long-term imaging of intracellular Mg²⁺ concentration ([Mg²⁺]i) during apoptosis. rsc.org The research revealed that [Mg²⁺]i significantly increased from approximately 1.0 mM to 1.8 mM as cells underwent apoptosis. rsc.org This increase was strongly suggested to be a result of Mg²⁺ dissociating from ATP as the intracellular ATP concentration decreased during the apoptotic process. rsc.org These findings highlight how this compound and its derivatives can be used to uncover the specific fluxes of Mg²⁺ that are integral to the execution phase of apoptosis.
| Research Finding Summary: Mg²⁺ in Apoptosis | |
| Biological System | Cultured Human Cells (HEK293T) |
| Probe Used | MGH (this compound-based probe) |
| Key Finding | Intracellular free Mg²⁺ concentration increased from ~1.0 mM to 1.8 mM during apoptosis, likely due to its release from a diminishing pool of ATP. rsc.org |
| Implication | Demonstrates a dynamic shift in Mg²⁺ availability during apoptosis, supporting its role in activating downstream apoptotic enzymes. nih.govrsc.org |
Regulation of Enzyme Activities and Protein Phosphorylation
Magnesium is a critical cofactor for over 600 enzymes, playing an indispensable role in cellular metabolism and bioenergetics. mdpi.com Its function is particularly prominent in reactions involving ATP, where the Mg²⁺-ATP complex is the actual substrate for a vast number of kinases. mdpi.comresearchgate.net Many enzymes in the glycolytic pathway, such as hexokinase and pyruvate (B1213749) kinase, are sensitive to and regulated by magnesium. mdpi.com
Furthermore, protein phosphorylation, a central mechanism in signal transduction, is profoundly dependent on magnesium. Protein kinases, the enzymes that catalyze phosphorylation, have an absolute requirement for Mg²⁺. mdpi.comresearchgate.net The ion facilitates the transfer of the phosphate (B84403) group from ATP to the substrate protein by forming a specific conformation with ATP that weakens the terminal phosphate bond. mdpi.com Molecular dynamics simulations have shown that Mg²⁺ ions in the active site of protein kinases enhance the binding affinity of ATP, primarily through favorable electrostatic interactions. researchgate.net The activity of protein phosphatases, which reverse phosphorylation, can also be regulated by Mg²⁺. nih.gov For instance, the activation of phosphorylase b kinase by an autophosphorylation-dependent protein kinase is significantly influenced by Mg²⁺ concentration, with higher concentrations leading to increased phosphorylation of the alpha subunit and greater enzyme activation. nih.gov Fluorescent probes like this compound are ideally suited to monitor the intracellular Mg²⁺ fluctuations that directly impact the activity of these essential enzyme systems.
Signal Transduction Pathways Mediated by Magnesium Ions
Magnesium ions are integral second messengers in a variety of signal transduction pathways. biomedres.us Upon stimulation of a cell by certain growth factors, Mg²⁺ can enter the cell, and the resulting increase in cytosolic Mg²⁺ levels is believed to contribute to the activation of processes like protein synthesis. mdpi.com The signaling pathways of numerous growth factors, including VEGF, EGF, and PDGF, rely on receptor tyrosine kinases, which have an obligatory requirement for Mg²⁺ to function. mdpi.com
Neurobiological Functions and Neuroprotection
In the nervous system, magnesium is a key regulator of neuronal excitability and synaptic transmission, and it is widely studied for its neuroprotective effects. nih.govrupahealth.com One of its most critical roles is the voltage-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor, a primary receptor for the excitatory neurotransmitter glutamate. karger.com By blocking the NMDA receptor's ion channel, magnesium prevents excessive calcium influx, a primary trigger of excitotoxic neuronal injury and subsequent cell death. karger.com
Magnesium's neuroprotective properties also stem from its ability to support mitochondrial function and cellular energy production. nih.gov In models of neurodegenerative diseases, maintaining magnesium homeostasis has been shown to preserve ATP generation and protect neurons from toxicity. nih.gov Furthermore, magnesium helps to maintain the integrity of the blood-brain barrier and reduces neuroinflammation. rupahealth.commdpi.com Studies have shown that increased dietary magnesium intake may contribute to neuroprotection and is associated with reduced age-related brain shrinkage. technologynetworks.com The application of this compound in neurobiological research allows for the direct observation of Mg²⁺ dynamics in neurons and glial cells during events like ischemia or excitotoxic insults, offering a deeper understanding of the mechanisms behind magnesium's neuroprotective actions. karger.com
Application in Biosensing and Analytical Assays
Beyond direct imaging of intracellular ions, this compound has been adapted for use in sophisticated analytical assays to measure fundamental enzymatic activities that are otherwise difficult to monitor in real-time.
Indirect Measurement of ATP Hydrolysis
A prominent application of this compound is in the indirect measurement of ATP synthesis and hydrolysis. nih.govuchicago.edu This technique leverages the differential binding affinities of ATP and its hydrolysis product, ADP, for Mg²⁺. bioenergetics-communications.org ATP binds Mg²⁺ with a significantly higher affinity than ADP does. uchicago.edubioenergetics-communications.org Consequently, in a solution containing this compound, the conversion of ATP to ADP leads to the release of Mg²⁺ ions, causing an increase in the fluorescence of the probe. nih.govuchicago.edu
This principle allows for the continuous monitoring of ATPase activity. The rate of ATP hydrolysis by an enzyme can be calculated from the rate of change in this compound fluorescence. This method has been successfully employed to measure the ATP-ADP exchange rate through the adenine (B156593) nucleotide translocase in isolated mitochondria and permeabilized cells. nih.govoroboros.at It has also been used to simultaneously measure mitochondrial respiration and ATP production, enabling the calculation of P/O ratios (a measure of oxidative phosphorylation efficiency). bioenergetics-communications.orgifremer.fr While the assay is powerful, it is important to note that this compound also has a moderate affinity for calcium, and its signal is dependent on dye concentration, which can be challenging for strictly quantitative studies. nih.govuchicago.edu
Detection of Metal Ion Binding to Specific Proteins
This compound serves as a valuable tool in advanced research for investigating the interaction between metal ions and specific proteins, particularly in the context of ion transport. The operational principle involves using the dye to detect changes in the concentration of free magnesium ions (Mg²⁺) in a solution containing a protein of interest, thereby inferring the protein's binding or transport activity. When a protein binds or transports Mg²⁺, the concentration of free Mg²⁺ in the local environment changes, which is reported by a corresponding change in the fluorescence intensity of this compound.
A significant application of this methodology is in the characterization of ion transporters. Researchers have successfully used this compound to directly assay the function of magnesium transporter proteins. In these experiments, the fluorescent dye is encapsulated within liposomes or proteoliposomes (lipid vesicles into which a specific protein has been incorporated). The external solution is then supplemented with magnesium ions. If the incorporated protein actively transports Mg²⁺ into the vesicles, the internal Mg²⁺ concentration will rise, causing an increase in the fluorescence of the trapped this compound.
Detailed research findings from a study on a prokaryotic magnesium transporter from the SLC11/NRAMP family, known as EleNRMT, illustrate this application. nih.gov In this study, this compound was trapped inside proteoliposomes containing the EleNRMT protein. The researchers observed a concentration-dependent increase in fluorescence upon the addition of Mg²⁺ to the external solution, confirming that EleNRMT functions as a magnesium transporter. nih.gov This method allows for the direct observation of the transporter's activity and can be used to study its kinetics and substrate specificity. For instance, the system showed that while EleNRMT transports Mg²⁺ and Manganese (Mn²⁺), it does not transport Calcium (Ca²⁺). nih.gov
This approach provides a robust platform for functional assays of ion transporters and can be adapted to screen for inhibitors or modulators of protein activity. The data derived from such experiments are crucial for understanding the fundamental mechanisms of metal ion homeostasis in biological systems. nih.gov
| Research Application | Protein Studied | Method | Key Finding | Reference |
| Functional Assay of Ion Transport | EleNRMT (SLC11/NRAMP family) | This compound was entrapped in proteoliposomes containing the transporter protein. The fluorescence increase was monitored upon addition of external Mg²⁺. | A concentration-dependent increase in fluorescence was observed, directly demonstrating the protein's capacity to transport Mg²⁺ across the membrane. | nih.gov |
Interactions and Selectivity in Complex Biological Environments
Selectivity Considerations with Other Divalent Cations
A primary challenge for any Mg²⁺ indicator is distinguishing its target ion from other, chemically similar divalent cations that are also present in the cell. The accuracy of Mg²⁺ measurements can be compromised by the probe's cross-reactivity, particularly with calcium (Ca²⁺) and zinc (Zn²⁺).
Calcium Ion Interference and Mitigation Strategies
Magnesium Green, like other indicators based on the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator, is not perfectly selective for Mg²⁺. While it displays a preferential affinity for Mg²⁺, it also binds to Ca²⁺. Research has established the dissociation constant (Kd) of this compound for Mg²⁺ to be approximately 1.0 mM. psu.edu In contrast, its affinity for Ca²⁺ is lower, with a reported Kd of 6.0 mM. psu.edu
This six-fold selectivity for Mg²⁺ over Ca²⁺ may seem sufficient, but the physiological context is crucial. While the resting concentration of free intracellular Mg²⁺ is relatively stable in the range of 0.5 to 1.5 mM, cytosolic free Ca²⁺ levels, although much lower at rest (around 100 nM), can undergo rapid and dramatic increases, reaching micromolar concentrations during signaling events. life-science-alliance.org Such spikes in Ca²⁺ can lead to a transient, measurable fluorescence response from this compound, potentially being misinterpreted as a change in Mg²⁺ concentration. psu.eduthermofisher.com Indeed, the Mg²⁺/Ca²⁺ selectivity of visible light-excitable probes like this compound is generally considered worse than that of their UV-excited predecessors. psu.edu
Mitigating this interference is critical for accurate Mg²⁺ measurements. One common, albeit indirect, strategy is the careful design of experiments to avoid strong Ca²⁺-mobilizing stimuli when the primary goal is to measure basal Mg²⁺ levels. In situations where Ca²⁺ fluxes are unavoidable, researchers may employ ratiometric imaging techniques if using a probe that exhibits a spectral shift, though this is not a primary feature of this compound. For non-ratiometric probes, a potential, though less common, approach involves the use of a supplementary, high-affinity Ca²⁺ buffer or chelator, such as BAPTA, to sequester Ca²⁺ and minimize its interaction with the Mg²⁺ indicator. pnas.org However, this approach must be used with caution as it can buffer intracellular Ca²⁺ transients and perturb normal cellular physiology.
Interactions with Zinc and Other Metal Ions
Besides calcium, other divalent metal ions, such as zinc (Zn²⁺) and manganese (Mn²⁺), exist within cells and can potentially interfere with Mg²⁺ indicators. The APTRA chelating core, common to many Mg²⁺ probes, is known to bind Zn²⁺ with high affinity. For instance, related probes like Mag-Fura-2 can bind Zn²⁺ with a Kd in the nanomolar range. One study on a tridentate fluorescent probe, MGQ-2, reported a Kd of 540 nM for Zn²⁺. worktribe.com
Although specific Kd values for this compound's interaction with Zn²⁺ are not as prominently reported as those for Ca²⁺, the underlying chemistry of its chelator suggests a high potential for interference. Free cytosolic Zn²⁺ is typically buffered at very low (picomolar to nanomolar) concentrations, but like Ca²⁺, it can be released from intracellular stores or enter through channels, leading to localized transient increases. Heavy metal ions like manganese can also interact with magnesium indicators. thermofisher.com To address potential interference from trace heavy metals in calibration solutions, the use of a heavy metal chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) is sometimes recommended. thermofisher.comresearchgate.net
Influence of Intracellular Environment on Probe Performance
pH Sensitivity of Fluorescent Response
The fluorescence of many organic dyes, particularly those based on fluorescein (B123965), can be sensitive to changes in pH. For ion indicators, this can be a significant source of artifact, as many cellular processes involve changes in intracellular pH. However, studies on this compound and its derivatives suggest a relative stability within the physiological range. A study on MGH, a targetable probe derived from this compound, found that it "scarcely showed a fluorescence intensity change in a physiological pH range (pH 7–8)". rsc.org Similarly, the fluorescence of the related probe KMG-104 is reportedly unaffected by pH changes between 6.0 and 7.6. psu.edu While the binding affinities of the related probes mag-fura-2 and mag-indo-1 for Mg²⁺ are also reported to be essentially invariant between pH 5.5 and 7.4, it is crucial to recognize that some fluorescent proteins can exhibit pH-dependent color changes. thermofisher.complos.orgcaister.com Although this compound itself appears robust, significant deviations from the neutral pH of the cytosol could potentially introduce artifacts. For instance, if the probe were to become sequestered in an acidic organelle, its response might be altered.
Impact of Protein Binding and Biomolecule Complexation
The intracellular environment is densely packed with proteins, which can interact non-specifically with small molecule dyes, potentially altering their fluorescent properties. While specific quantitative data on this compound's binding to cytosolic proteins is sparse, this remains a theoretical source of artifacts for most fluorescent indicators.
A more defined and functionally significant interaction for this compound is its interplay with adenine (B156593) nucleotides. The probe's primary application often extends beyond simply measuring static Mg²⁺ levels to dynamically monitoring ATP production. bioenergetics-communications.orgoroboros.at This is possible because of the differential binding affinities of ATP and ADP for Mg²⁺. ATP binds Mg²⁺ with a significantly higher affinity (apparent Kd ≈ 0.11 mM) than ADP (apparent Kd ≈ 0.91 mM). nih.gov
The operational principle is as follows: this compound fluoresces when it binds to free Mg²⁺. bioenergetics-communications.org In an active metabolic environment like the mitochondrial intermembrane space, the phosphorylation of ADP to ATP shifts the equilibrium of Mg²⁺ binding. As ATP concentration rises, more Mg²⁺ becomes chelated by ATP, reducing the concentration of free Mg²⁺ available to bind to this compound. bioenergetics-communications.org This results in a decrease in the probe's fluorescence, which can be calibrated to calculate the rate of ATP production. bioenergetics-communications.orgnih.gov This competition for Mg²⁺ between the probe and adenine nucleotides is a prime example of how the complexation with biomolecules is not an artifact but rather the basis of a sophisticated assay.
Effects of Ionic Strength and Osmolarity
The ionic strength and osmolarity of the cellular environment are typically tightly regulated. However, certain physiological or pathological conditions, or experimental manipulations, can cause these parameters to change. Such changes can affect cell volume and the concentration of intracellular components, including the fluorescent probe itself.
Studies using fluorescent dyes to measure cell volume have shown that hyperosmotic conditions, which cause cell shrinkage, lead to an increase in the intracellular dye concentration and, for some dyes, a corresponding increase in fluorescence intensity. physiology.org Conversely, hypotonic conditions cause swelling and a decrease in fluorescence. researchgate.net
More directly relevant to this compound, a study using a genetically encoded Mg²⁺ indicator, MagIC, revealed that a hyperosmotic shock induced by D-sorbitol, KCl, or even MgCl₂ itself could provoke an increase in the fluorescent signal that was independent of a specific Mg²⁺ influx. spiedigitallibrary.org This suggests that changes in osmolarity can create artifacts that might be mistaken for Mg²⁺ dynamics. The mechanism could be related to changes in the probe's environment or concentration due to cell volume changes. While the specific effects of ionic strength on the photophysical properties of this compound have not been exhaustively detailed, it is known to influence electrostatic interactions and can affect protein behavior and FRET efficiency in sensor proteins. acs.orgresearchgate.net Therefore, experiments involving significant changes in the ionic or osmotic environment must be carefully controlled to distinguish true ion dynamics from physical artifacts.
Comparison with Alternative Magnesium Ion Indicators
The detection and quantification of magnesium ions (Mg²⁺) in complex biological environments are crucial for understanding their diverse physiological and pathological roles. While this compound is a valuable tool, a comprehensive evaluation requires comparison with alternative methods. These alternatives vary in their operational principles, selectivity, and applicability to different biological questions. The primary categories for comparison include other small-molecule fluorescent probes, genetically encoded sensors, and biophysical techniques like spectroscopy and Nuclear Magnetic Resonance (NMR).
Ratiometric vs. Non-Ratiometric Fluorescent Probes
Fluorescent indicators for Mg²⁺ are broadly classified as either non-ratiometric or ratiometric, based on their response to ion binding.
Non-Ratiometric Probes: this compound is a non-ratiometric indicator. rsc.org Upon binding to Mg²⁺, it exhibits a significant increase in fluorescence intensity with essentially no shift in its excitation or emission wavelengths. rsc.orgthermofisher.com The fluorescence of the free indicator is very weak and is enhanced over 100-fold upon binding Mg²⁺. thermofisher.com This "turn-on" mechanism is characteristic of other non-ratiometric probes as well, such as Mag-fluo-4 and the KMG series. nih.govpsu.edu Mag-fluo-4, for instance, is virtually non-fluorescent without cations but becomes strongly fluorescent when it binds to Mg²⁺. thermofisher.com While simple to use, non-ratiometric measurements can be influenced by factors unrelated to ion concentration, including unequal dye loading between cells, photobleaching, leakage of the dye, and changes in cell volume or focal plane. psu.eduspiedigitallibrary.org
Ratiometric Probes: Ratiometric indicators overcome many of the limitations of intensiometric probes. nih.gov These molecules exhibit a shift in either their excitation or emission spectrum upon ion binding. nih.govhoriba.com By calculating the ratio of fluorescence intensities at two different wavelengths, a quantitative measurement of the ion concentration can be obtained that is largely independent of the probe's concentration, light source fluctuations, and other artifacts. psu.edunih.govhoriba.com
Prominent examples of ratiometric Mg²⁺ indicators include Mag-fura-2 and Mag-indo-1. psu.edu Mag-fura-2, an analogue of the calcium indicator Fura-2 (B149405), shows a shift in its excitation maximum from approximately 369 nm in a Mg²⁺-free environment to 330 nm at saturating Mg²⁺ concentrations. rsc.orgpsu.eduinterchim.fr Mag-indo-1 functions similarly. thermofisher.com More recently, novel ratiometric sensors like MagZet1 have been developed, which display a shift in both excitation and emission wavelengths and offer high selectivity for Mg²⁺ over Ca²⁺. nih.govacs.org The primary drawback of early ratiometric probes like Mag-fura-2 is their requirement for UV excitation, which can be damaging to cells. spiedigitallibrary.orgnih.gov
A significant challenge for many fluorescent Mg²⁺ indicators, including both ratiometric and non-ratiometric types, is their cross-reactivity with calcium ions (Ca²⁺). Many probes, such as Mag-fura-2, this compound, and Mag-fluo-4, bind Ca²⁺ with micromolar affinity, which is significantly higher than their millimolar affinity for Mg²⁺. psu.edunih.gov This can complicate measurements in cells where Ca²⁺ concentrations fluctuate. psu.edu In contrast, some newer probes, like those in the KMG series and MagZet1, have been engineered for superior Mg²⁺ over Ca²⁺ selectivity. rsc.orgspiedigitallibrary.orgacs.org For example, KMG-104 has a much higher dissociation constant (Kd) for Ca²⁺ (7.5 mM) than for Mg²⁺ (2.1 mM), making it less susceptible to interference from physiological Ca²⁺ levels. rsc.org
| Indicator | Type | Excitation (nm) (Free → Bound) | Emission (nm) (Free → Bound) | Kd (Mg²⁺) | Kd (Ca²⁺) | Key Feature |
| This compound | Non-ratiometric | ~506 | ~531 | 1.0 mM psu.edu | 6.0 µM psu.edu | Large fluorescence intensity increase. thermofisher.com |
| Mag-fluo-4 | Non-ratiometric | ~490 | ~517 | 4.7 mM thermofisher.combiotium.com | 22 µM thermofisher.combiotium.com | More sensitive fluorescence response than this compound. thermofisher.com |
| Mag-fura-2 | Ratiometric (Excitation) | 369 → 330 | ~511 → ~491 | 1.9 mM rsc.orgthermofisher.com | ~25 µM interchim.fr | Ratiometric measurement avoids concentration artifacts. psu.edu |
| Mag-indo-1 | Ratiometric (Emission) | ~349 | 475 → 390 | 2.7 mM thermofisher.com | - | Emission shift allows ratiometric detection. |
| KMG-104 | Non-ratiometric | - | - | 2.1 mM rsc.org | 7.5 mM rsc.orgspiedigitallibrary.org | Superior selectivity for Mg²⁺ over Ca²⁺. rsc.org |
| MagZet1 | Ratiometric (Excitation & Emission) | 490 → 395 | 500 → 530 | Submillimolar nih.govacs.org | 10-fold selective for Mg²⁺ nih.govacs.org | Emission ratiometric and highly selective. nih.govacs.org |
Spectroscopic and NMR-Based Magnesium Detection Methods
Beyond fluorescence-based techniques, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide a powerful, non-invasive means to measure intracellular free Mg²⁺. frontiersin.orgtandfonline.com
³¹P Magnetic Resonance Spectroscopy (³¹P-MRS): This is a well-established, non-invasive in vivo technique for estimating intracellular free [Mg²⁺], especially in skeletal muscle and brain. frontiersin.orgahajournals.org The method is based on the fact that a significant portion of intracellular ATP is complexed with Mg²⁺. frontiersin.org The chemical shift (frequency) of the β-phosphate peak of ATP in a ³¹P-NMR spectrum is dependent on the proportion of ATP bound to Mg²⁺. frontiersin.orgtandfonline.com By measuring this chemical shift, along with the intracellular pH (which can be determined from the same spectrum), the concentration of free Mg²⁺ can be calculated. frontiersin.org Studies using ³¹P-MRS have successfully measured intracellular Mg²⁺ levels and their changes in various physiological and disease states. frontiersin.orgahajournals.org
¹⁹F NMR: Another NMR-based approach involves introducing fluorinated derivatives of the Mg²⁺ chelator APTRA into cells. rsc.orgpsu.edu The ¹⁹F-NMR signal of these probes changes upon Mg²⁺ binding, allowing for its quantification.
Comparison with Fluorescent Indicators: NMR-based methods offer the distinct advantage of being non-invasive and providing a measure of absolute concentration without the need for exogenous ionophores for calibration. frontiersin.orgtandfonline.com They measure the endogenous Mg²⁺-ATP equilibrium, reflecting a physiologically relevant pool of the ion. frontiersin.org However, NMR spectroscopy has significantly lower sensitivity and spatial resolution compared to fluorescence microscopy with indicators like this compound. nih.govtandfonline.com While fluorescence microscopy can visualize Mg²⁺ dynamics at the single-cell or even subcellular level, NMR typically provides an average concentration over a larger volume of tissue. spiedigitallibrary.orgfrontiersin.org Therefore, the choice between fluorescent indicators and NMR depends on the specific biological question, with fluorescent probes being superior for high-resolution imaging of dynamic changes and NMR being ideal for non-invasive quantification in bulk tissue. frontiersin.orgnih.gov
Compound and Protein Name Directory
| Name | Type |
| This compound | Small-Molecule Fluorescent Probe |
| Mag-fluo-4 | Small-Molecule Fluorescent Probe |
| Mag-fura-2 | Small-Molecule Fluorescent Probe |
| Fura-2 | Small-Molecule Fluorescent Probe |
| Mag-indo-1 | Small-Molecule Fluorescent Probe |
| KMG-104 | Small-Molecule Fluorescent Probe |
| MagZet1 | Small-Molecule Fluorescent Probe |
| APTRA | Chelator |
| ATP | Nucleotide |
| MagFRET-1 | Genetically Encoded Protein Sensor |
| Human Centrin 3 | Protein |
| Cyan Fluorescent Protein (CFP) | Protein |
| Yellow Fluorescent Protein (YFP) | Protein |
| Cerulean | Protein (CFP variant) |
| Venus | Protein (YFP variant) |
| Citrine | Protein (YFP variant) |
| MagIC | Genetically Encoded Protein Sensor |
| mCherry | Protein |
| Eriochrome Black T | Indicator Dye |
| Murexide | Indicator Dye |
| EDTA | Chelator |
| Quin-2 | Small-Molecule Fluorescent Probe |
| BAPTA | Chelator |
| Rhod-5N | Small-Molecule Fluorescent Probe |
| Mag-quin-1 | Small-Molecule Fluorescent Probe |
| Mag-quin-2 | Small-Molecule Fluorescent Probe |
| Magnesium Orange | Small-Molecule Fluorescent Probe |
| Mag-fura-5 | Small-Molecule Fluorescent Probe |
| Mag-fura-red | Small-Molecule Fluorescent Probe |
| MagDMA | Small-Molecule Fluorescent Probe |
| MagS | Small-Molecule Fluorescent Probe |
| Fluo-3 | Small-Molecule Fluorescent Probe |
| Fluo-4 | Small-Molecule Fluorescent Probe |
| Fluo-5N | Small-Molecule Fluorescent Probe |
| Rhod-2 | Small-Molecule Fluorescent Probe |
| X-rhod-1 | Small-Molecule Fluorescent Probe |
| FuraZin-1 | Small-Molecule Fluorescent Probe |
| Fura-FF | Small-Molecule Fluorescent Probe |
| BTC | Small-Molecule Fluorescent Probe |
| mNeonGreen | Protein |
| EGFP | Protein |
| CorA | Protein (Mg²⁺ transporter) |
| CNNM4 | Protein (Mg²⁺ transporter) |
| MGQ-2 | Small-Molecule Fluorescent Probe |
| Mag-520 | Small-Molecule Fluorescent Probe |
| Nile Red | Dye |
| TPEN | Chelator |
| A-23187 | Ionophore |
| 4-bromo A-23187 | Ionophore |
| Ionomycin | Ionophore |
| Probenecid | Anion Transporter Inhibitor |
| Pluronic F-127 | Detergent |
| EDC/EDAC | Cross-linking Agent |
Challenges and Methodological Refinements in Magnesium Green Research
Limitations of Non-Ratiometric Sensing
Magnesium Green is a single-wavelength indicator, meaning its fluorescence intensity increases upon binding to Mg²⁺ without a shift in its excitation or emission spectra. nih.gov This characteristic simplifies the optical setup required for its use but introduces several challenges for accurate quantitative measurements. Unlike ratiometric indicators, which allow for concentration determination based on the ratio of fluorescence intensities at two different wavelengths, non-ratiometric probes like this compound are susceptible to artifacts that can be mistaken for genuine changes in ion concentration. researchgate.netrsc.org
A primary limitation of non-ratiometric sensing with this compound is its sensitivity to variations in dye concentration within and between cells. researchgate.net Achieving uniform loading of the indicator across a cell population or even within a single cell is difficult. Consequently, differences in fluorescence intensity could merely reflect differences in dye concentration rather than actual variations in Mg²⁺ levels. Similarly, dye leakage from the cell or sequestration into intracellular organelles over the course of an experiment can lead to a decrease in the fluorescence signal, which could be misinterpreted as a drop in Mg²⁺ concentration. Ratiometric indicators circumvent this issue because the ratio of two signals is independent of the absolute probe concentration. rsc.orgaciar.gov.au
Like many fluorophores, this compound is susceptible to photobleaching, which is the light-induced, irreversible destruction of the fluorescent molecule, leading to a loss of signal. nih.gov During time-lapse imaging experiments that require prolonged or intense illumination, the fluorescence intensity can decrease simply due to photobleaching, not because of a change in Mg²⁺ concentration. This can create significant artifacts, potentially masking real Mg²⁺ transients or creating the illusion of a decrease where none exists. While significant phototransformation and photodecomposition have been observed for this compound under intense and prolonged illumination, these effects can be minimized in cuvette-based measurements through sample stirring. nih.gov However, they remain a significant challenge in microscopy. nih.gov
Variations in the optical path length, often caused by differences in cell thickness or morphology, can affect the measured fluorescence intensity. aciar.gov.au A thicker cell will contain more dye along the light path, resulting in a stronger signal, even if the Mg²⁺ concentration is identical to that in a thinner cell. nih.gov This poses a significant challenge for comparing Mg²⁺ levels across different cells or in different regions of the same cell. While some real-time PCR systems use reference dyes like ROX to normalize for variations in the optical path, this is not a straightforward correction for single-wavelength cellular imaging with this compound. nih.gov Ratiometric measurements inherently correct for path length variations, as both measured wavelengths are affected proportionally. aciar.gov.au
Susceptibility to Photobleaching Artifacts
Strategies for Enhanced Quantitative Analysis
To overcome the inherent limitations of this compound, researchers have developed sophisticated strategies that either pair it with other probes for a ratiometric-like output or employ advanced imaging techniques that measure fluorescence parameters independent of concentration.
One strategy to introduce ratiometric analysis is to use a dual-probe system. This involves co-loading the cell with this compound and a second, spectrally distinct fluorescent probe that is insensitive to the ion of interest and serves as a stable reference. By calculating the ratio of the this compound fluorescence to the reference probe's fluorescence, variations due to dye loading, cell volume, and some photobleaching effects can be normalized.
A more advanced application of this concept involves the simultaneous imaging of multiple ions. For instance, researchers have developed two-photon fluorescent probes (FMg1 and FMg2) for Mg²⁺ that can be used in conjunction with a blue-emitting two-photon Ca²⁺ probe (BCaM). acs.org This allows for dual-color imaging of Ca²⁺ and Mg²⁺ activities deep within live tissues. acs.org While not a direct ratiometric measurement of this compound itself, this approach represents a ratiometric-style methodology for dissecting the interplay between two crucial divalent cations, overcoming the limitations of single-probe measurements. acs.org
| Probe Combination | Target Ions | Technique | Advantage |
| FMg2 and BCaM | Mg²⁺ / Ca²⁺ | Two-Photon Microscopy (TPM) | Allows for dual-color, simultaneous imaging of magnesium and calcium activities deep within live tissues, providing a ratiometric-like comparison of the two ion dynamics. acs.org |
Fluorescence Lifetime Imaging (FLIM) offers a powerful alternative for quantitative analysis using non-ratiometric dyes like this compound. evidentscientific.com The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. picoquant.com This property is often dependent on the fluorophore's local environment but is independent of its concentration, photobleaching, and excitation intensity. evidentscientific.compicoquant.com
Crucially, the fluorescence lifetime of this compound is strongly dependent on the Mg²⁺ concentration. nih.gov Upon binding Mg²⁺, the fluorescence lifetime of the probe increases significantly. nih.gov By measuring this change in lifetime using FLIM, researchers can obtain a quantitative measure of intracellular Mg²⁺ concentration that is not skewed by the artifacts affecting simple intensity measurements. nih.govevidentscientific.com This technique transforms this compound into a quantitatively robust sensor, enabling spatial imaging of Mg²⁺ distribution through fluorescence lifetime imaging microscopy (FLIM). nih.gov
| Technique | Measured Parameter | Key Advantage for this compound | Research Findings |
| Fluorescence Lifetime Imaging (FLIM) | Fluorescence Lifetime (nanoseconds) | Measurement is independent of probe concentration, photobleaching, and light scattering. evidentscientific.compicoquant.com | The fluorescence lifetime of this compound is strongly dependent on Mg²⁺ concentration, increasing 2- to 10-fold upon ion binding, which allows for quantitative imaging. nih.gov |
Dual-Probe Ratiometric Imaging Approaches
Addressing Probe-Cellular Component Interactions
The utility of fluorescent indicators like this compound in accurately quantifying intracellular magnesium concentrations is contingent upon their ability to freely exist in the cytosol without significant interference from other cellular components. However, interactions with proteins and challenges in maintaining the probe within the desired cellular compartment can complicate measurements. Methodological refinements aim to address these issues to enhance the reliability of experimental data.
Minimizing Unintended Protein Interactions
A significant challenge in the use of intracellular ion indicators is their potential to bind to cellular proteins and other macromolecules. thermofisher.com Such unintended interactions can alter the fluorescent properties of the probe, leading to artifacts in magnesium concentration measurements. The binding of this compound to cytosolic proteins can effectively reduce the concentration of the probe available to bind with free Mg²⁺, or alter its quantum yield, thereby skewing the correlation between fluorescence intensity and ion concentration.
Furthermore, the environment surrounding the probe, including factors like polarity and viscosity, can cause shifts in absorption and emission spectra and change binding affinities. psu.edu Researchers must be cognizant of these potential interactions. While specific protocols for this compound are not extensively detailed, general strategies to mitigate these effects include careful calibration of the dye in an intracellular-like buffer that mimics the cytosolic environment as closely as possible. Another consideration is the potential for the indicator to bind other divalent cations, such as zinc, which could be addressed by using appropriate chelators for the interfering ions when necessary for specific experimental contexts. thermofisher.com
Optimizing Intracellular Distribution and Retention
Ideal measurement of cytosolic Mg²⁺ requires the indicator to be localized and retained specifically within that compartment. thermofisher.com The most common method for loading this compound into cells is through its acetoxymethyl (AM) ester form. However, this method presents several challenges, including incomplete hydrolysis of the AM ester by cellular esterases, which can leave the probe insensitive to ions. psu.edu
A more significant issue is the compartmentalization of the dye within intracellular organelles, such as mitochondria, or its leakage from the cytosol back into the extracellular medium. thermofisher.compsu.edu This can lead to an underestimation of cytosolic fluorescence and potential misinterpretation of data, as the probe may be reporting on Mg²⁺ concentrations in unintended subcellular locations.
To overcome these limitations, advanced techniques have been developed. One promising approach is the creation of hybrid protein-small molecule sensors. For instance, a derivative of this compound (MGH) has been conjugated to a HaloTag protein. nih.gov This method allows the fluorescent probe to be anchored to a protein scaffold that can be genetically targeted to specific subcellular compartments. This strategy not only ensures precise localization but also significantly improves intracellular retention compared to the freely diffusing small molecule probe. nih.gov This enables stable, long-term imaging of magnesium dynamics without the loss of signal associated with dye leakage. nih.gov
Advancements in Probe Design for Improved Performance
The limitations of early magnesium indicators, including this compound, have spurred the development of new probes with enhanced properties. Research has focused on improving selectivity, creating probes with a range of affinities for different biological questions, and shifting fluorescence to longer wavelengths to improve imaging quality in complex biological samples.
Development of Highly Selective Analogs (e.g., Mag-520)
A primary drawback of the first generation of magnesium indicators, including this compound, is their chemical design based on the APTRA (o-aminophenol-N,N,O-triacetic acid) chelator. psu.eduaatbio.com This structure, derived from the calcium chelator BAPTA, results in a higher binding affinity for calcium (Ca²⁺) than for magnesium (Mg²⁺). sci-hub.semdpi.com This poor selectivity is a significant confounding factor in magnesium measurements, as physiological changes in Ca²⁺ can interfere with the Mg²⁺ signal. sci-hub.senih.gov
To address this critical issue, new indicators have been engineered for greater magnesium selectivity. A notable example is Mag-520 . sci-hub.seresearchgate.net Unlike its predecessors, Mag-520 was designed to have a significantly higher affinity for Mg²⁺ over Ca²⁺. aatbio.com Research demonstrates that Mag-520 has a tenfold higher affinity for magnesium than for calcium, a stark contrast to indicators like mag-fluo-4, which show a higher affinity for Ca²⁺. sci-hub.seresearchgate.net This enhanced selectivity allows for a much more accurate measurement of intracellular Mg²⁺ with minimal interference from calcium signaling pathways, making Mag-520 a superior tool for dissecting the specific roles of magnesium in cellular processes. sci-hub.seresearchgate.net
| Property | This compound | Mag-520 |
| Primary Chelator Type | APTRA-based | Modified BAPTA-derivative |
| Mg²⁺/Ca²⁺ Selectivity | Higher affinity for Ca²⁺ | ~10-fold higher affinity for Mg²⁺ |
| Primary Limitation | Significant interference from Ca²⁺ | Reduced interference from Ca²⁺ |
| Reference(s) | psu.edumdpi.com | aatbio.comsci-hub.seresearchgate.net |
Tunable Binding Affinities for Diverse Physiological Ranges
The binding affinity of an indicator for its target ion, expressed by the dissociation constant (Kd), determines the range of concentrations over which it can report changes sensitively. psu.edu this compound, with a Kd for Mg²⁺ of approximately 1.0 mM, is suited for detecting Mg²⁺ concentrations in the typical physiological range of 0.1 to 10 mM. psu.edu However, different cellular compartments or pathological states may feature Mg²⁺ levels outside this optimal range.
This need for indicators with tailored affinities led to the development of new classes of probes. The KMG series of indicators, for example, utilizes a different molecular design based on a charged β-diketone as the Mg²⁺-selective binding site. psu.edujle.com This design not only improves selectivity over Ca²⁺ but also allows for the tuning of binding affinities. rsc.org For instance, the analog KMG-104 was developed with a dissociation constant suitable for detecting Mg²⁺ transients, exhibiting a nearly 10-fold increase in fluorescence intensity over the 0.1–6 mM Mg²⁺ concentration range. rsc.org The development of probes like the KMG series provides researchers with a toolkit of indicators with varied affinities, enabling the study of magnesium homeostasis across a broader spectrum of biological conditions. jle.comrsc.org
| Indicator | Chemical Basis | Key Feature | Reference(s) |
| KMG-20 | Coumarin with β-diketone | Better Mg²⁺/Ca²⁺ selectivity than APTRA-based dyes | psu.edumdpi.com |
| KMG-104 | Fluorescein (B123965) with β-diketone | High-contrast Mg²⁺ measurements in 0.1-6 mM range | rsc.org |
Red-Shifted Probes for Reduced Autofluorescence and Deeper Imaging
This compound is excited by visible light (around 506 nm) and emits in the green portion of the spectrum (around 531 nm). nih.govthermofisher.com While effective for cell culture imaging, green fluorescence is suboptimal for deep-tissue or whole-animal studies. This is because shorter wavelength light is subject to significant absorption by endogenous molecules like hemoglobin and is prone to scattering by tissues, which limits penetration depth. optica.org Furthermore, many biological tissues exhibit natural fluorescence, or autofluorescence, in the blue-green spectrum, which can obscure the signal from the probe. mdpi.com
To circumvent these issues, there is a significant research effort to develop red-shifted fluorescent probes. Probes that are excited and emit in the far-red or near-infrared (NIR) spectrum (typically >630 nm) are highly advantageous for in vivo imaging. optica.orgmdpi.com Light at these longer wavelengths experiences far less absorption and scattering, allowing for deeper tissue penetration and higher-resolution imaging. optica.orgmdpi.com Using red-shifted probes also minimizes interference from cellular autofluorescence, resulting in a much-improved signal-to-noise ratio. mdpi.com While specific red-shifted analogs of this compound are not yet prevalent, the development of red-emitting probes, such as those based on rhodamine or novel coordination polymers, for detecting ions like Mg²⁺ or pH changes in vivo exemplifies this important direction in probe design. frontiersin.orgnih.gov
Emerging Directions and Future Research Trajectories
Development of Next-Generation Magnesium Green Derivatives
A primary focus of current research is the creation of novel fluorescent probes that surpass the capabilities of this compound, particularly in terms of selectivity and photophysical properties. This involves a multi-pronged approach, targeting both the ion-binding component (chelator) and the light-emitting component (fluorophore) of the sensor.
Rational Design of Chelator Moieties for Enhanced Selectivity
A significant challenge in Mg²⁺ sensing has been the interference from calcium ions (Ca²⁺), which are structurally similar and often exhibit higher affinity for the chelators used in first-generation probes. This compound, for instance, is based on the o-aminophenol-N,N,O-triacetic acid (APTRA) chelator, which unfortunately displays a higher affinity for Ca²⁺ than for Mg²⁺. thermofisher.comnih.govsci-hub.se This has spurred the rational design of new chelating moieties with improved selectivity for Mg²⁺.
A key strategy has been to move away from the APTRA framework towards alternative structural motifs. Researchers have found success with charged β-diketone moieties, which demonstrate a greater preference for Mg²⁺ over Ca²⁺. rsc.org For example, the KMG series of probes incorporates a charged β-diketone as a specific binding site for Mg²⁺, resulting in a nearly 10-fold greater selectivity for Mg²⁺ over Ca²⁺. rsc.org
Another promising chelator is the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold. nih.govrsc.org This moiety, when integrated into fluorescent probes, has shown excellent discrimination between Mg²⁺ and Ca²⁺. nih.govrsc.org The rational design of these chelators often involves computational modeling to predict binding affinities and selectivities, allowing for a more targeted and efficient development process. mdpi.comacs.org By fine-tuning the three-dimensional structure of the binding pocket, researchers can optimize the coordination environment to favor the smaller ionic radius and distinct coordination geometry of Mg²⁺. worktribe.comchemrxiv.org
Exploration of Novel Fluorophore Platforms
In parallel with the development of more selective chelators, scientists are exploring a diverse range of fluorophore platforms to improve the optical properties of magnesium indicators. The goal is to create probes with longer excitation and emission wavelengths to minimize cellular autofluorescence and light scattering, as well as to enhance photostability for long-term imaging experiments.
One of the most promising platforms is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold. rsc.org BODIPY-based probes offer several advantages, including high cell permeability, narrow excitation and emission bands, and excellent photostability. rsc.org Researchers have successfully coupled BODIPY fluorophores with Mg²⁺-selective chelators to create probes like MagQ1 and MagQ2, which exhibit red-shifted absorption and emission maxima (above 600 nm) and a significant fluorescence enhancement upon Mg²⁺ binding. nih.govrsc.org
Fluorescein (B123965) and its derivatives also continue to be a valuable platform for developing new magnesium probes. rsc.org For instance, the KMG-104 probe is based on a fluorescein residue. rsc.org Efforts to create red-shifted indicators have led to the development of Mag-S and Mag-Se, where the oxygen atom in the furan (B31954) ring of a fura-like fluorophore is replaced with sulfur or selenium, respectively. rsc.orgrsc.org This modification results in a bathochromic shift, moving the probe's spectral properties to longer, more biologically favorable wavelengths. rsc.orgrsc.org
Integration with Multi-Analyte Sensing Systems
A major frontier in cellular imaging is the ability to simultaneously monitor multiple analytes to understand the complex interplay between different signaling pathways. This has driven the development of systems that can track Mg²⁺ alongside other critical ions and metabolites.
Simultaneous Imaging of Magnesium and Other Ions
Given the close relationship between magnesium and calcium signaling, the simultaneous imaging of both ions is of particular interest. A significant advancement in this area is the use of two-photon microscopy with spectrally distinct fluorescent probes. For example, researchers have successfully used the two-photon Mg²⁺ probes FMg1 and FMg2 in conjunction with a two-photon Ca²⁺ probe, BCaM, for dual-color imaging of [Mg²⁺]i and near-membrane [Ca²⁺]m in live cells and tissues. acs.org This approach allows for the independent monitoring of both ions at depths of over 100 µm for extended periods without significant photobleaching. acs.org
Another innovative strategy is the development of single-molecule multi-analyte probes. The KCM-1 probe, for instance, is a single molecule that can respond to both Ca²⁺ and Mg²⁺ with distinct spectral shifts—a blue shift for Ca²⁺ and a red shift for Mg²⁺. nih.govamericanlaboratory.com This allows for the simultaneous quantification of both cations using a single indicator, overcoming issues like spectral overlap and differential localization that can arise when using multiple probes. nih.gov
Correlation with ATP and Other Metabolite Dynamics
Magnesium is intricately linked to cellular metabolism, most notably through its complexation with ATP. Understanding the dynamic relationship between Mg²⁺ and ATP is crucial for deciphering cellular energy regulation. This compound has been effectively utilized to measure mitochondrial ATP production. bioenergetics-communications.orgoroboros.at The assay is based on the principle that ATP has a higher affinity for Mg²⁺ than ADP. As ADP is converted to ATP, the concentration of free Mg²⁺ decreases, leading to a corresponding change in the fluorescence of this compound. bioenergetics-communications.orgoroboros.at
More advanced probes are also being developed for multi-color imaging of Mg²⁺ and key metabolites. The near-infrared fluorescent probes of the KMG-500 series, based on a Si-rhodamine fluorophore, have been designed for the simultaneous imaging of intracellular Mg²⁺, ATP, and mitochondrial membrane potential. acs.org This capability is critical for investigating the complex interplay between ion homeostasis, energy metabolism, and mitochondrial function. The development of such multi-analyte probes will provide a more holistic view of cellular physiology and pathophysiology.
Advancements in Long-Term In Vitro and In Vivo Imaging
A key objective in the development of fluorescent probes is to enable long-term imaging experiments, both in cell culture (in vitro) and in living organisms (in vivo). This requires probes with high photostability to resist photobleaching during prolonged or repeated light exposure, and for in vivo applications, the ability to penetrate deep into tissues.
Two-photon microscopy has emerged as a powerful technique for long-term and deep-tissue imaging. acs.orgresearchgate.net By using lower-energy, near-infrared excitation light, two-photon microscopy reduces light scattering and phototoxicity, allowing for imaging at greater depths within intact tissues for extended periods. acs.org The development of two-photon excitable Mg²⁺ probes, such as FMg1 and FMg2, has been instrumental in leveraging this technology for in vivo magnesium imaging. acs.org These probes have demonstrated high photostability, with negligible changes in fluorescence intensity over an hour of continuous imaging. acs.org
Strategies for Prolonged Visualization of Magnesium Dynamics
The long-term imaging of intracellular magnesium dynamics has been a significant challenge due to issues like extracellular leakage and the lack of subcellular targetability of many small-molecule probes. rsc.org However, recent advancements are addressing these limitations.
One promising strategy involves the development of hybrid probes. For instance, a novel fluorescent Mg2+ probe has been created based on a small molecule-protein hybrid. rsc.orgrsc.org This design allows for subcellular targeting and has demonstrated long-term imaging capabilities with high selectivity for Mg2+ over Ca2+. rsc.orgrsc.org In one study, this type of probe, when targeted to the nucleus of HEK293T cells, allowed for continuous observation for 24 hours without significant variations in fluorescence intensity. rsc.org This stability is a significant improvement over probes that leak out of the cell quickly. rsc.org
Another approach to prolong visualization is to enhance the photostability of the fluorescent dyes themselves. While small molecule-based indicators are generally brighter and more photostable than genetically encoded indicators, they can still be prone to photobleaching under intense or prolonged illumination. frontiersin.orgresearchgate.net The development of probes with inherent photostability, such as those based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold, offers excellent photophysical properties for live cell imaging, including narrow excitation and emission bands and high photostability. rsc.org Additionally, the creation of coordination polymer nanodots, such as a rhein-magnesium(II) based nanostructure, has shown excellent photostability compared to commercial probes, making them suitable for long-term imaging. nih.gov
Furthermore, a "buffering" strategy, where fluorescent dyes reversibly bind to their targets, allows for the exchange of photobleached fluorogens with free ones, ensuring stable fluorescence over time. rsc.org This approach, combined with the development of brighter and more photostable dyes, is critical for enabling sustained dynamic imaging of magnesium. rsc.orgresearchgate.net
Development of Genetically Targetable this compound Variants
While "this compound" itself is a small-molecule indicator, the principles of its function are inspiring the development of genetically encoded magnesium sensors. These genetically targetable variants offer significant advantages, including the ability to be expressed by the cellular machinery and trafficked to specific subcellular locations. frontiersin.org This circumvents the loading difficulties and targeting issues often associated with small-molecule dyes. frontiersin.org
The first genetically encoded fluorescent sensor for Mg2+, named MagFRET-1, was developed by utilizing the metal-binding properties of the human centrin 3 (HsCen3) protein. nih.gov This sensor allows for ratiometric detection of Mg2+, making it less susceptible to fluctuations in sensor concentration. nih.gov Importantly, its design allows for easy targeting to different cellular compartments, such as the cytosol and nucleus. nih.gov
Another genetically encoded indicator, MagIC (indicator for Magnesium Imaging in Cell), is composed of a functionalized yellow fluorescent protein variant fused to a red-emitting fluorescent protein that serves as a reference. spiedigitallibrary.orgnih.gov This design enables ratiometric imaging of Mg2+ and can be targeted to specific organelles like mitochondria or the endoplasmic reticulum by fusing it with appropriate targeting sequences. spiedigitallibrary.orgnih.gov
The development of these genetically encoded indicators is a rapidly advancing field. By introducing single point mutations within the metal-binding domains, researchers can create a variety of indicators with different affinities for Mg2+ and varying specificities over Ca2+. mdpi.com This allows for the fine-tuning of sensors for specific biological questions and environments.
Theoretical Modeling and Computational Chemistry in Probe Development
Theoretical modeling and computational chemistry are becoming indispensable tools in the design and development of new fluorescent probes, including those for magnesium. These methods provide insights that can guide the synthesis of more effective and selective sensors.
Predicting Binding Kinetics and Selectivity
Computational models can be used to predict the binding affinity and selectivity of a probe for its target ion. For example, computational modeling has been used to understand the metal selectivity profile of new quinoline-based fluorescent sensors for Mg2+. acs.orgfigshare.comnih.govnih.govresearchgate.net These models can help in designing probes with higher selectivity for Mg2+ over other competing cations like Ca2+. acs.orgfigshare.comnih.govnih.govresearchgate.net
Furthermore, computational methods are being developed to predict not just the binding affinity but also the binding kinetics (the rates of association and dissociation) of a molecule to its target. nih.govresearchgate.net While predicting kinetics is more complex than predicting affinity, it is crucial for understanding the dynamic behavior of a probe in a cellular environment. nih.gov Methodologies like molecular dynamics simulations and quantitative structure-kinetics relationship (QSKR) models are being employed for this purpose. nih.govresearchgate.net The three-dimensional reference interaction site model (3D-RISM) is another powerful tool for predicting site-specific ion binding to biological molecules like nucleic acids. nih.gov
Simulating Photophysical Behavior
Simulating the photophysical behavior of fluorescent probes is another critical application of computational chemistry. These simulations can predict properties like absorption and emission spectra, quantum yield, and photostability. researchgate.net For instance, simulations can help understand how the environment, such as encapsulation in a silica (B1680970) nanoparticle, can enhance the photophysical properties of a dye. researchgate.net
Advanced simulation software, such as the Single Molecule Imaging Simulator (SMIS), allows for the simulation of a wide variety of microscopy experiments with complex photophysical behaviors of the fluorophores. biorxiv.orgnih.govnih.gov These simulations can incorporate intricate details of the fluorophore's photophysics, including various photoactive and dark states, and can help in optimizing imaging protocols and interpreting experimental data. biorxiv.orgnih.gov By simulating the effects of different parameters, such as laser power and the photophysical properties of the dye, researchers can refine their experimental design and gain a deeper understanding of the observed fluorescence signals. nih.gov
Application of this compound in Emerging Fields of Biology
The ability to visualize and measure magnesium dynamics with probes like this compound and its more advanced successors is opening up new avenues of research in various fields of biology, particularly in understanding the role of magnesium in disease.
Magnesium Homeostasis in Disease Pathogenesis Research
Disturbances in magnesium homeostasis have been linked to a wide range of diseases. frontiersin.orgmdpi.comnih.gov Low magnesium levels, or hypomagnesemia, are associated with the development and progression of chronic kidney disease, hypertension, cardiovascular disease, and type 2 diabetes. frontiersin.orgnih.gov It is believed that hypomagnesemia can trigger the release of inflammatory cytokines and promote insulin (B600854) resistance. frontiersin.org
Fluorescent probes for magnesium are crucial tools for investigating the molecular mechanisms underlying these associations. For example, these probes can be used to study how magnesium levels change within cells and specific organelles during the progression of a disease. By monitoring these changes, researchers can gain insights into the role of magnesium in processes like oxidative stress, inflammation, and cell proliferation, all of which are central to the pathogenesis of many diseases. mdpi.com
Recent studies have used fluorescent sensors to investigate the role of magnesium in drug-induced liver injury, revealing a decrease in cytosolic free Mg2+ and altered expression of magnesium transporters. acs.orgfigshare.comnih.govnih.gov Furthermore, there is growing evidence linking mutations in genes related to magnesium homeostasis to an increased risk for neurodegenerative conditions like Parkinson's disease. jneurology.com The use of fluorescent probes in cellular and animal models of these diseases will be instrumental in dissecting the precise role of magnesium in their onset and progression.
High-Throughput Screening Methodologies
The intrinsic fluorescence properties of this compound, which intensify upon binding to magnesium ions, make it a valuable tool for high-throughput screening (HTS) assays aimed at identifying modulators of magnesium-dependent cellular processes. tocris.comthermofisher.com HTS methodologies leverage automation and miniaturized formats, such as microtiter plates, to test large libraries of chemical compounds for their effects on a specific biological target. googleapis.com Fluorescent indicators like this compound are well-suited for such platforms because they provide a robust and readily detectable optical signal that can be measured by automated plate readers. tocris.comthermofisher.com
The primary application of this compound in HTS is in cell-based assays designed to monitor changes in intracellular magnesium concentration ([Mg²⁺]i). These assays are crucial for screening compounds that may affect magnesium transport proteins, including ion channels and transporters. For instance, screening assays have been designed to identify inhibitors of ion channel formation, such as those formed by Aβ peptides, where this compound is listed as a suitable fluorophore. google.com In such assays, cells are loaded with the acetoxymethyl (AM) ester form of this compound (this compound, AM), which is cell-permeant. thermofisher.com Once inside the cell, cellular esterases cleave the AM group, trapping the active indicator in the cytoplasm. A change in fluorescence intensity across the wells of a microplate indicates that a test compound has altered [Mg²⁺]i, flagging it as a potential "hit".
Another established HTS methodology where this compound is applicable is the thallium influx assay, often used as a surrogate for monitoring potassium channel activity. googleapis.comgoogle.com Certain fluorescent indicators, including this compound, exhibit a change in fluorescence in the presence of thallium ions (Tl⁺). googleapis.com As Tl⁺ can permeate through many types of potassium channels, an increase in this compound fluorescence can signify the opening of these channels. This principle is used to screen for compounds that either activate or inhibit potassium channels by measuring the rate of Tl⁺-induced fluorescence change.
The successful implementation of this compound in HTS formats relies on careful optimization of assay conditions, including cell density, dye loading concentration, and incubation times. The quality and reliability of an HTS assay are often quantified by statistical parameters like the Z'-factor, which assesses the separation between positive and negative control signals. While specific performance data for large-scale screens using this compound are proprietary to the entities conducting them, its inclusion in patents for HTS methods underscores its utility in drug discovery. googleapis.comgoogle.com
Table 1: Application of this compound in HTS Methodologies
| HTS Assay Type | Target Class | Principle of Detection | Role of this compound |
|---|---|---|---|
| Intracellular Ion Monitoring | Magnesium Transporters (e.g., TRPM7) | Change in intracellular Mg²⁺ concentration | Direct fluorescent indicator of [Mg²⁺]i |
| Ion Channel Surrogate Assay | Potassium Channels, Aβ Channels | Thallium (Tl⁺) influx through open channels | Fluorescent indicator of Tl⁺ influx |
Optogenetic Control and Sensing Synergies
The convergence of fluorescent sensing with optogenetics—a technique that uses light to control the activity of genetically modified cells—has created powerful all-optical approaches for dissecting cellular signaling with high spatiotemporal precision. nih.govnih.gov this compound is increasingly being integrated into these experimental paradigms as a sensor for Mg²⁺ dynamics that are driven by light-induced cellular perturbations. nih.gov This synergy allows researchers to precisely stimulate a cellular process with one wavelength of light and simultaneously record the resulting magnesium fluctuations with another.
A key advantage of this approach is the ability to investigate the direct relationship between a specific cellular activity, such as neuronal firing or receptor activation, and downstream magnesium signaling. For this to be effective, the spectral properties of the optogenetic actuator (e.g., Channelrhodopsin-2, ChR2, activated by blue light) and the fluorescent sensor must be compatible to avoid crosstalk. frontiersin.orgfrontiersin.org this compound, with its excitation maximum around 506 nm and emission at 531 nm, can be spectrally distinguished from many common blue-light activated optogenetic tools. thermofisher.com
Recent studies have demonstrated the practical application of this synergy. For example, this compound has been used to track mitochondrial magnesium levels in cultured neurons following chemically induced activity, a setup that can be readily adapted for optogenetic stimulation. nih.gov In such experiments, neurons expressing an optogenetic actuator could be stimulated with light to induce action potentials, while this compound fluorescence is imaged to reveal the corresponding changes in mitochondrial or cytosolic Mg²⁺. nih.govphysiology.org This allows for a direct correlation between neuronal excitation and magnesium homeostasis.
Furthermore, this compound has been used in combination with voltage-sensitive dyes to simultaneously measure ion influx and membrane potential changes in presynaptic terminals. nih.gov While this particular study used this compound as a low-affinity calcium indicator, the principle directly applies to modern optogenetic experiments. One could express a channelrhodopsin in a specific set of neurons, stimulate them with light to induce depolarization, and use this compound to measure the resulting Mg²⁺ flux through channels like the N-methyl-D-aspartate (NMDA) receptor, whose block by Mg²⁺ is voltage-dependent. nih.gov This allows for precise dissection of the role of magnesium in synaptic function.
The development of red-shifted optogenetic tools and new red-emitting magnesium indicators will further expand the possibilities for dual-color experiments, minimizing spectral overlap and enhancing the precision of all-optical investigation of magnesium signaling. rsc.orgmdpi.com
Table 2: Experimental Synergy between Optogenetics and this compound Sensing
| Experimental Goal | Optogenetic Tool | Cellular Target | Measured Parameter with this compound | Research Insight |
|---|---|---|---|---|
| Correlate neuronal activity with Mg²⁺ homeostasis | Channelrhodopsin-2 (ChR2) | Hippocampal Neurons | Mitochondrial and/or cytosolic [Mg²⁺] | Understanding the metabolic response to neuronal firing |
| Investigate Mg²⁺ block of NMDA receptors | Channelrhodopsin-2 (ChR2) | Presynaptic terminals or postsynaptic spines | Mg²⁺ influx upon depolarization | Elucidating the role of Mg²⁺ in synaptic plasticity |
Q & A
Q. What are the foundational green chemistry principles applicable to synthesizing magnesium green compounds?
Methodological guidance: Prioritize principles such as atom economy (maximizing reactant incorporation into the final product) and safer solvents (e.g., water or ionic liquids). Use life cycle assessment (LCA) to evaluate environmental impact at each synthesis stage. For characterization, employ spectroscopic techniques (FTIR, NMR) and chromatographic methods (HPLC) to verify purity and structure .
Q. How can researchers design reproducible experiments for this compound synthesis?
Document reaction parameters (temperature, solvent ratios, catalysts) systematically. Validate methods via interlaboratory studies and include control experiments. Adhere to reporting standards (e.g., CONSORT for analytical workflows) to ensure transparency. Use statistical tools like ANOVA to assess variability in yields .
Q. What analytical techniques are critical for characterizing this compound complexes?
Combine spectroscopic methods (UV-Vis for electronic properties, X-ray diffraction for crystallography) with thermogravimetric analysis (TGA) to assess stability. Cross-validate results using mass spectrometry (MS) and elemental analysis. Reference standard databases (e.g., NIST) for spectral matching .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound compounds be resolved?
Apply multi-technique triangulation: For instance, if NMR and FTIR results conflict, use X-ray absorption spectroscopy (XAS) to clarify bonding environments. Quantify uncertainties (e.g., confidence intervals for peak assignments) and perform error propagation analysis. Publish raw datasets in supplementary materials for peer validation .
Q. What methodologies optimize this compound reaction conditions while maintaining green chemistry compliance?
Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). Apply metrics like E-factor (waste per product unit) and Process Mass Intensity (PMI) to quantify sustainability. Explore biocatalysts or microwave-assisted synthesis to reduce energy use .
Q. How can researchers evaluate the alignment of this compound studies with the 12 principles of green chemistry?
Develop a scoring matrix to assess adherence to principles such as renewable feedstocks or degradability. For example, quantify solvent toxicity using the Globally Harmonized System (GHS) and compare with alternatives. Cite frameworks from Anastas and Warner (1998) to contextualize findings .
Q. What statistical approaches validate the environmental efficiency of this compound processes?
Use regression models to correlate reaction variables (e.g., temperature) with sustainability metrics (e.g., carbon footprint). Apply Monte Carlo simulations to predict scalability impacts. Share code repositories (e.g., GitHub) for reproducibility .
Data and Reproducibility Challenges
Q. How should researchers address inconsistencies in this compound catalytic performance across studies?
Conduct meta-analyses of published catalytic efficiencies, accounting for variables like substrate purity and reactor design. Propose standardized testing protocols (e.g., fixed reaction scales, reference catalysts) in collaborative forums .
Q. What strategies ensure data integrity in this compound lifecycle assessments (LCAs)?
Use open-source LCA software (e.g., OpenLCA) with peer-reviewed databases (e.g., Ecoinvent). Disclose assumptions (e.g., energy mix sources) and perform sensitivity analyses. Publish datasets in repositories like Zenodo with DOI links .
Cross-Disciplinary Considerations
Q. How can computational modeling enhance this compound research?
Apply density functional theory (DFT) to predict reaction pathways or solvent interactions. Validate models with experimental kinetics data. Use platforms like Gaussian or ORCA for simulations, and share input/output files in supplementary materials .
Q. What interdisciplinary frameworks support this compound innovation in material science?
Integrate circular economy principles (e.g., recyclability by design) with synthetic workflows. Collaborate with environmental engineers to assess end-of-life scenarios (e.g., biodegradation rates in soil/water) .
Tables for Methodological Reference
| Green Chemistry Principle | Application to this compound | Validation Technique |
|---|---|---|
| Prevention of waste | Solvent-free synthesis routes | TGA/MS for byproduct analysis |
| Use of renewables | Magnesium sourced from seawater | ICP-OES for trace metal checks |
| Catalytic efficiency | Enzyme-driven asymmetric synthesis | Kinetic profiling via HPLC |
| Data Conflict Resolution | Tools | References |
|---|---|---|
| Spectral discrepancies | XAS, Raman spectroscopy | |
| Catalytic variability | Interlaboratory round-robin testing |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
